molecular formula C8H2BrF4N B13637896 4,5,6,7-Tetrafluoro-3-bromoindole

4,5,6,7-Tetrafluoro-3-bromoindole

Cat. No.: B13637896
M. Wt: 268.01 g/mol
InChI Key: SQWUYBNSGPGJRL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-3-bromoindole is a fluorinated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmacologically active molecules. The addition of fluorine atoms to the indole structure can significantly alter its chemical properties, making it a valuable compound for various applications in scientific research and industry .

Preparation Methods

The synthesis of 4,5,6,7-tetrafluoro-3-bromoindole typically involves the fluorination of indole derivatives. One common approach is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). For instance, starting from 1-pentafluorophenyl-2-amino-ethanol, heating in dimethylformamide can yield 4,5,6,7-tetrafluoroindole . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and cost-efficiency.

Chemical Reactions Analysis

4,5,6,7-Tetrafluoro-3-bromoindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-3-bromoindole involves its interaction with molecular targets through its fluorinated indole structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

4,5,6,7-Tetrafluoro-3-bromoindole is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated indoles. Similar compounds include:

The unique combination of fluorine and bromine in this compound makes it a valuable compound for various specialized applications.

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrafluoro-1H-indole

InChI

InChI=1S/C8H2BrF4N/c9-2-1-14-8-3(2)4(10)5(11)6(12)7(8)13/h1,14H

InChI Key

SQWUYBNSGPGJRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)Br

Origin of Product

United States

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